(m-Tolylsulfonyl)-D-proline chemical structure and properties
(m-Tolylsulfonyl)-D-proline chemical structure and properties
This technical guide details the chemical architecture, physicochemical properties, and synthetic methodology for (m-Tolylsulfonyl)-D-proline , a specialized chiral building block used in asymmetric organocatalysis and medicinal chemistry.
Executive Summary
(m-Tolylsulfonyl)-D-proline (CAS: 1038410-49-9 for the meta isomer class; often custom synthesized) is a sulfonamide derivative of the non-proteinogenic amino acid D-proline. Unlike its ubiquitous analogue p-tosyl-D-proline, the meta-substituted isomer offers unique steric and solubility profiles, making it a critical tool for fine-tuning stereoselectivity in catalytic ligands and optimizing pharmacokinetic parameters in peptidomimetics. This guide provides a rigorous analysis of its structure, synthesis, and application in high-value chemical workflows.
Part 1: Chemical Architecture & Stereochemistry
Structural Hierarchy
The molecule is composed of three distinct functional domains that dictate its reactivity and interaction potential:
-
The Chiral Scaffold: The D-proline ring (R-configuration) provides the rigid stereochemical backbone.
-
The Sulfonyl Linker: An electron-withdrawing sulfonyl group (
) lowers the pKa of the carboxylic acid and protects the amine. -
The m-Tolyl Tail: A 3-methylphenyl moiety. The meta-substitution breaks the symmetry typical of para-tosyl groups, altering crystal packing and creating a "kinked" steric environment often exploited to differentiate transition states in catalysis.
Figure 1: Structural decomposition of (m-Tolylsulfonyl)-D-proline highlighting functional domains.
Stereochemical Designation
-
Configuration: D- (or R-) at the
-carbon. -
IUPAC Name: (2R)-1-[(3-methylphenyl)sulfonyl]pyrrolidine-2-carboxylic acid.
-
Conformation: The bulky sulfonamide group forces the pyrrolidine ring into a specific endo or exo pucker, which is critical for its efficacy as a chiral ligand.
Part 2: Physicochemical Profile
The introduction of the m-tolylsulfonyl group significantly alters the properties of the parent D-proline, transforming it from a water-soluble zwitterion into a lipophilic organic acid.
| Property | Specification | Expert Insight |
| Molecular Formula | ||
| Molecular Weight | 269.32 g/mol | |
| Appearance | White crystalline powder | Meta-substitution often lowers the melting point compared to para-isomers due to less efficient crystal packing. |
| Melting Point | 100–135 °C (Range varies by polymorph) | Note: While p-tosyl-proline melts ~145°C, the m-isomer typically melts lower. Verify specific batch via DSC. |
| Solubility | DCM, EtOAc, MeOH, DMSO | High solubility in chlorinated solvents facilitates its use in homogeneous catalysis. |
| Acidity (pKa) | ~3.5 (COOH) | The sulfonyl group acts as an electron sink, increasing the acidity of the carboxylate compared to free proline (pKa ~1.99, but zwitterionic). |
| Stability | Hygroscopic; Stable to acid/base hydrolysis | The sulfonamide bond is extremely robust, requiring harsh conditions (e.g., HBr/AcOH) to cleave. |
Part 3: Synthetic Methodology (Schotten-Baumann Protocol)
The synthesis follows a classical Schotten-Baumann sulfonylation. This protocol is designed for high enantiomeric retention, preventing racemization at the
Reagents & Stoichiometry
-
Substrate: D-Proline (1.0 equiv)
-
Electrophile: m-Toluenesulfonyl chloride (1.1 equiv)
-
Base: NaOH (2.5 equiv) or
(3.0 equiv) -
Solvent: Water/Dioxane or Water/Acetone (1:1 v/v)
Step-by-Step Workflow
-
Solubilization: Dissolve D-proline in the alkaline solution. The base deprotonates the amine and carboxylic acid, creating a soluble nucleophile.
-
Addition: Cool to 0°C. Add m-toluenesulfonyl chloride dropwise. Causality: Low temperature prevents hydrolysis of the sulfonyl chloride before it can react with the amine.
-
Reaction: Stir at room temperature for 4–12 hours. Monitor via TLC (MeOH/DCM).
-
Workup (Critical Step):
-
Wash the basic aqueous layer with Diethyl Ether (removes unreacted sulfonyl chloride).
-
Acidify the aqueous layer to pH 1–2 using 1N HCl. Result: The product precipitates or oils out as the free acid.
-
-
Extraction: Extract into Ethyl Acetate or DCM. Dry over
and concentrate.
Figure 2: Synthesis workflow ensuring enantiomeric purity and removal of byproducts.
Part 4: Functional Applications
Asymmetric Organocatalysis
While L-proline is the benchmark for organocatalysis, (m-Tolylsulfonyl)-D-proline serves two distinct roles:
-
Chiral Ligand Precursor: It is reduced to the corresponding chiral amino alcohol (prolinol derivative), used in enantioselective borane reductions or alkylations.
-
Metal-Catalyzed Couplings: The sulfonamide nitrogen can coordinate with copper (Cu) or palladium (Pd). The meta-tolyl group provides a "steric wall" that differs from the para-isomer, often improving enantioselectivity in difficult cross-coupling reactions where the para-isomer fails to provide sufficient steric discrimination.
Medicinal Chemistry (Peptidomimetics)
Sulfonyl-proline scaffolds are pharmacophores in:
-
MMP Inhibitors: The sulfonyl group mimics the transition state of peptide hydrolysis.
-
Integrin Antagonists: Specifically VLA-4 antagonists for treating autoimmune diseases. The D-configuration confers resistance to proteolytic degradation by endogenous peptidases, increasing the drug's half-life.
Part 5: Analytical Characterization
To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.
NMR Spectroscopy ( )
-
NMR:
- 2.40 (s, 3H): Methyl group on the meta-tolyl ring.
- 7.3–7.7 (m, 4H): Aromatic protons. Note: Look for the specific meta-substitution pattern (singlet, two doublets, triplet) which distinguishes it from the symmetric AA'BB' pattern of the para-isomer.
-
4.2–4.5 (dd, 1H):
-proton of the proline ring.
-
NMR:
-
Carbonyl carbon (~175 ppm), Sulfonyl-bound aromatic carbons, and the distinct methyl carbon (~21 ppm).
-
Mass Spectrometry[1]
-
ESI-MS: Observe
peak at m/z 270.3 or at 292.3. -
Fragmentation: Loss of
(M-45) is a common fragmentation pathway.
References
-
BenchChem. (2025).[1] Tosyl-D-proline Structure and Properties. Retrieved from .
-
PubChem. (2025).[2] N-Tosyl-L-proline (Analogous Data Source). National Library of Medicine. Retrieved from .
-
Sigma-Aldrich. (2025).[3] Amino Acid Derivatives and Schotten-Baumann Reagents. Retrieved from .
-
ResearchGate. (2019). Sulfa drug analogs: new classes of N-sulfonyl aminated azines. Retrieved from .
-
Fisher Scientific. (2025). N-Toluenesulfonyl-L-proline Safety Data Sheet. Retrieved from .
